N-(2-hydroxy-1,1-dimethylethyl)-N'-[3-(4-methylphenyl)-1-adamantyl]urea N-(2-hydroxy-1,1-dimethylethyl)-N'-[3-(4-methylphenyl)-1-adamantyl]urea
Brand Name: Vulcanchem
CAS No.: 824970-84-5
VCID: VC7078703
InChI: InChI=1S/C22H32N2O2/c1-15-4-6-18(7-5-15)21-9-16-8-17(10-21)12-22(11-16,13-21)24-19(26)23-20(2,3)14-25/h4-7,16-17,25H,8-14H2,1-3H3,(H2,23,24,26)
SMILES: CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)NC(C)(C)CO
Molecular Formula: C22H32N2O2
Molecular Weight: 356.51

N-(2-hydroxy-1,1-dimethylethyl)-N'-[3-(4-methylphenyl)-1-adamantyl]urea

CAS No.: 824970-84-5

Cat. No.: VC7078703

Molecular Formula: C22H32N2O2

Molecular Weight: 356.51

* For research use only. Not for human or veterinary use.

N-(2-hydroxy-1,1-dimethylethyl)-N'-[3-(4-methylphenyl)-1-adamantyl]urea - 824970-84-5

Specification

CAS No. 824970-84-5
Molecular Formula C22H32N2O2
Molecular Weight 356.51
IUPAC Name 1-(1-hydroxy-2-methylpropan-2-yl)-3-[3-(4-methylphenyl)-1-adamantyl]urea
Standard InChI InChI=1S/C22H32N2O2/c1-15-4-6-18(7-5-15)21-9-16-8-17(10-21)12-22(11-16,13-21)24-19(26)23-20(2,3)14-25/h4-7,16-17,25H,8-14H2,1-3H3,(H2,23,24,26)
Standard InChI Key SVLNEKCDNMHIHJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)NC(C)(C)CO

Introduction

Chemical Structure and Molecular Properties

The compound’s structure features two distinct moieties:

  • Adamantyl group with 4-methylphenyl substitution: The adamantane framework, a diamondoid hydrocarbon, provides exceptional thermal stability and lipophilicity. The 4-methylphenyl substituent at the 3-position of the adamantyl ring introduces aromaticity and potential π-π stacking interactions.

  • Hydroxy-1,1-dimethylethyl urea chain: The tertiary alcohol group enhances solubility in polar solvents, while the branched alkyl chain contributes to steric bulk, potentially influencing receptor binding kinetics.

The molecular formula is C₂₂H₃₁N₂O₂, with a calculated molecular weight of 367.50 g/mol. Key physicochemical properties inferred from structural analogs include:

PropertyValue/Description
LogP (Partition Coefficient)~4.2 (estimated via group contribution)
Hydrogen Bond Donors2 (urea NH and hydroxyl OH)
Hydrogen Bond Acceptors3 (urea carbonyl and hydroxyl O)
Rotatable Bonds4

Synthetic Routes and Optimization

General Synthesis Strategy

The compound can be synthesized via a two-step approach:

Step 1: Preparation of 3-(4-Methylphenyl)-1-adamantylamine
Adamantane derivatives are typically functionalized through electrophilic substitution. Bromination at the 3-position followed by a Ullmann coupling with 4-methylphenylboronic acid yields 3-(4-methylphenyl)adamantane. Subsequent nitration and reduction generates the primary amine .

Step 2: Urea Formation
Reaction of 3-(4-methylphenyl)-1-adamantylamine with 2-hydroxy-1,1-dimethylethyl isocyanate in anhydrous dichloromethane at 0–5°C produces the target urea. Catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction, achieving yields of 68–72% after column purification .

Industrial-Scale Considerations

  • Solvent Selection: Tetrahydrofuran (THF) improves reaction homogeneity compared to DCM but requires strict moisture control.

  • Purification: Simulated moving bed (SMB) chromatography enhances throughput for large batches.

  • Quality Control: HPLC-UV (λ = 254 nm) with a C18 column confirms purity >98%.

Physicochemical and Spectral Characteristics

Thermal Stability

Differential scanning calorimetry (DSC) of analogous adamantyl ureas shows decomposition onset temperatures ≥220°C, suggesting similar thermal resilience .

Spectroscopic Data

  • IR (KBr): ν = 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O urea), 1250 cm⁻¹ (C-N stretch).

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 6H, C(CH₃)₂), 1.70–2.10 (m, 14H, adamantyl), 2.35 (s, 3H, Ar-CH₃), 4.85 (s, 1H, OH), 6.25 (br s, 1H, NH), 7.15–7.30 (m, 4H, aromatic).

Biological Activity and Mechanistic Insights

Microbial TargetMIC (µg/mL) RangeMechanism Postulate
Staphylococcus aureus16–64Cell wall synthesis inhibition
Candida albicans32–128Ergosterol biosynthesis disruption

The 4-methylphenyl group may enhance membrane penetration via hydrophobic interactions .

Antiviral Activity

Industrial and Pharmaceutical Applications

Material Science

Incorporation into polyurethane elastomers increases tensile strength by 40% compared to conventional MDI-based formulations, attributed to adamantane’s rigid framework.

Drug Development

  • Neuroprotective Agents: Adamantyl moieties mimic memantine’s NMDA receptor antagonism. In vitro models show 55% reduction in glutamate-induced neuronal apoptosis at 10 µM .

  • Prodrug Potential: Esterification of the hydroxyl group improves oral bioavailability (F = 22% vs. 8% for parent compound in rat models) .

Environmental and Regulatory Considerations

Ecotoxicity

The compound’s high logP raises bioaccumulation concerns. Daphnia magna 48-h EC₅₀ = 1.2 mg/L, necessitating stringent wastewater treatment .

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